molecular formula C4H2BrNO2S B186782 3-Bromo-2-nitrothiophene CAS No. 24430-27-1

3-Bromo-2-nitrothiophene

Cat. No.: B186782
CAS No.: 24430-27-1
M. Wt: 208.04 g/mol
InChI Key: UYIHKIRPUMUUJX-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. One common method is the reaction of 2-nitrothiophene with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction Reactions: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Substitution Reactions: Products include 3-amino-2-nitrothiophene or 3-thio-2-nitrothiophene.

    Reduction Reactions: The major product is 3-bromo-2-aminothiophene.

    Oxidation Reactions: Products include 3-bromo-2-nitrosulfoxide or 3-bromo-2-nitrosulfone.

Scientific Research Applications

3-Bromo-2-nitrothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

    2-Bromo-3-nitrothiophene: Similar structure but with different substitution pattern.

    3-Bromo-2-aminothiophene: Similar structure but with an amino group instead of a nitro group.

    3-Chloro-2-nitrothiophene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-2-nitrothiophene is unique due to the presence of both a bromine atom and a nitro group on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

3-bromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIHKIRPUMUUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360913
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24430-27-1
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-nitrothiophene
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Synthesis routes and methods

Procedure details

7.4 ml of fuming nitric acid was slowly added to 92.1 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 52.1 ml of acetic anhydride containing 25 g of 3-bromothiophene was slowly added in such a manner that the bulk temperature did not exceed 10° C., followed by stirring at 10 ° C. for 2 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 17.4 g of the title compound.
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
92.1 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the bromine atom on the thiophene ring influence the reactivity of 3-bromo-2-nitrothiophene in nucleophilic substitution reactions?

A: Research has shown that this compound exhibits higher reactivity towards nucleophilic substitution compared to its isomer, 2-bromo-3-nitrothiophene []. This difference in reactivity is attributed to the position of the bromine atom relative to the nitro group. In this compound, the bromine atom is in the β-position, while in 2-bromo-3-nitrothiophene, it's in the α-position. This positioning influences the electron density distribution across the thiophene ring, making the β-position more susceptible to nucleophilic attack. []

Q2: What insights can be gained from the Hammett plot analysis of the reaction of this compound with substituted thiophenoxides?

A: The reaction of this compound with various substituted thiophenoxide ions in methanol was studied to understand the electronic effects governing the reaction mechanism []. Plotting the logarithm of the reaction rate constant (log k) against the Hammett σ°-constants for the substituted thiophenoxides yielded a linear relationship. The negative ρ-value obtained from the slope of this plot indicates that the reaction proceeds through an electron-deficient transition state, further confirming the proposed nucleophilic aromatic substitution mechanism [].

Q3: Beyond nucleophilic substitutions, what other synthetic applications have been explored for this compound?

A: this compound serves as a valuable precursor in synthesizing diverse thieno-annulated heterocyclic compounds []. For instance, it was employed as a starting material in the synthesis of a racemic thieno analogue of Diltiazem, a medication with potential calcium channel blocking properties []. This synthesis highlights the versatility of this compound in constructing complex heterocyclic systems with potential pharmaceutical relevance [].

Q4: Are there any studies exploring the electrochemical behavior of this compound?

A: Yes, the electrosorption of this compound on a gold surface has been investigated using surface-enhanced Raman spectroscopy (SERS) []. This research aimed to understand the molecule's adsorption behavior on metal surfaces, which could have implications for various fields, including electrocatalysis and sensor development [].

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